N-Acetyl-S-(3-hydroxypropyl-1,1,2,2,3,3-D6)cysteine, Dicyclohexylammonium Salt

Isotopic enrichment Atom % D Mass spectrometry

Solid-form, deuterated internal standard (IS) eliminates pre-analytical weighing errors associated with oily free acid analogs. Purpose-built for high-throughput LC-MS/MS biomonitoring of the acrolein biomarker 3-HPMA. • +6 Da mass shift minimizes isotopic cross-talk from natural-abundance 34S/13C, ensuring low-ng/mL accuracy in non-smoker cohorts. • Stable C-D bonds prevent deuterium back-exchange across biological matrices; ≥99% isotopic enrichment reduces unlabeled analyte bleed. • Dicyclohexylammonium salt enables reproducible gravimetric stock preparation.

Molecular Formula C20H38N2O4S
Molecular Weight 408.6 g/mol
Cat. No. B12421478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-S-(3-hydroxypropyl-1,1,2,2,3,3-D6)cysteine, Dicyclohexylammonium Salt
Molecular FormulaC20H38N2O4S
Molecular Weight408.6 g/mol
Structural Identifiers
SMILESCC(=O)NC(CSCCCO)C(=O)O.C1CCC(CC1)NC2CCCCC2
InChIInChI=1S/C12H23N.C8H15NO4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6(11)9-7(8(12)13)5-14-4-2-3-10/h11-13H,1-10H2;7,10H,2-5H2,1H3,(H,9,11)(H,12,13)/t;7-/m.0/s1/i;2D2,3D2,4D2
InChIKeyIAJLPGZWRSPJLM-ADTUXPRVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HPMA-D6 Dicyclohexylammonium Salt: Deuterated Internal Standard


N-Acetyl-S-(3-hydroxypropyl-1,1,2,2,3,3-D6)cysteine, Dicyclohexylammonium Salt (HPMA-D6 dicyclohexylammonium) is a stable isotope-labeled analog of the mercapturic acid metabolite 3-hydroxypropylmercapturic acid (3-HPMA), the primary urinary biomarker of acrolein exposure . This compound carries six deuterium atoms at the 1,1,2,2,3,3 positions of the hydroxypropyl side chain, providing a +6 Da mass shift versus the endogenous analyte . It is formulated as the dicyclohexylammonium salt, converting the otherwise oily free acid into a stable solid, and is intended for use as an internal standard (IS) for the quantification of 3-HPMA by GC-MS or LC-MS/MS in toxicological, environmental, and clinical biomonitoring studies .

Deuterated internal standard for 3-HPMA quantification by LC-MS/MS or GC-MS
Solid dicyclohexylammonium salt enables accurate gravimetric standard preparation
+6 Da mass shift reduces isotopic cross-talk with the endogenous analyte signal

Why HPMA-D6 Salt Cannot Be Substituted by Generic Analogs


Simple substitution with unlabeled 3-HPMA, the D3-labeled analog, or the 13C3-15N isotopologue introduces distinct analytical liabilities that compromise quantitative accuracy in LC-MS/MS workflows. Unlabeled 3-HPMA cannot function as an internal standard in the same analytical run. The D3 analog (mass shift +3 Da) risks spectral overlap with the analyte's natural abundance M+2/M+3 isotope envelope arising from 34S and 13C contributions, generating cross-talk that is minimized with the D6-labeled compound [1]. The 13C3-15N isotopologue, while chromatographically co-eluting with the analyte, typically requires custom synthesis, is less commercially available, and shows inter-laboratory variation in performance [2]. Furthermore, the free acid form of HPMA is a colourless oil, making accurate gravimetric preparation of primary stock solutions a significant source of pre-analytical error ; the dicyclohexylammonium salt of the D6 compound is a solid, enabling precise weighing and reproducible standard preparation.

Unlabeled 3-HPMA Cannot serve as internal standard in the same analytical run; no isotope dilution correction possible.
D3-labeled analog +3 Da mass shift may overlap with the analyte's natural abundance M+2/M+3 isotope envelope, increasing cross-talk.
Free acid form Oily consistency introduces volumetric uncertainty; the solid dicyclohexylammonium salt avoids this pre-analytical error.

HPMA-D6 Salt: Head-to-Head Quantitative Evidence


Deuterium Enrichment Comparison

The isotopic enrichment of HPMA-D6 dicyclohexylammonium salt from CDN Isotopes is specified at 99 atom % D . In contrast, the D6-labeled product from BOC Sciences reports 98 atom % D, and the widely used D3-labeled analog (HPMA-d3) from Toronto Research Chemicals is supplied without a published atom % D specification on vendor datasheets . A 1% absolute difference in atom % D enrichment translates to a proportionally higher fraction of unlabeled (d0) molecules in the IS preparation, which directly contributes to measurable cross-talk in the analyte quantification channel, especially at low analyte concentrations near the limit of quantification.

Isotopic Enrichment
Data to verify
99 atom % D (CDN) vs 98 atom % D (BOC D6); D3 unspecified
Higher enrichment reduces unlabeled IS blank in the analyte channel
Vendor CoA specifications; independent verification recommended
Isotopic enrichment Atom % D Mass spectrometry

Solid Salt vs. Oily Free Acid for Gravimetric Preparation

The target compound is supplied as the dicyclohexylammonium salt, which is an off-white to white solid at ambient temperature . The free acid form of 3-HPMA is reported as a 'colourless oil' . Quantitative preparation of primary stock standards from an oil requires specialized micro-syringe or ampoule-break techniques and introduces volumetric uncertainty due to viscosity and density variations. A solid salt permits direct gravimetric preparation on a calibrated analytical balance, reducing the relative standard deviation (RSD) of stock concentration. The inter-laboratory comparison study by Ashley et al. (2011) reported a 7% within-laboratory coefficient of variation for fortified urine samples when using solid reference standards prepared gravimetrically [1].

Physical Form
Reported
Solid salt (target) vs colourless oil (free acid)
Solid form supports direct gravimetric preparation, reducing pre-analytical error
Based on vendor physical state descriptions; class-level estimate of volumetric uncertainty
Standard preparation Gravimetric accuracy Salt form

Mass Shift and Spectral Separation Advantage

HPMA-D6 provides a +6 Da mass shift from the unlabeled analyte (m/z 222 → m/z 228 for the [M+H]+ ion of the free acid), while the D3 analog provides only +3 Da . Published guidance on SIL internal standard design recommends a minimum mass difference of +3 Da to avoid overlap with natural abundance isotopes; however, for sulfur-containing analytes, the 34S isotope alone contributes ~4.4% natural abundance at M+2, and combined 34S + 13C contributions create a measurable M+3 signal . A +6 Da shift places the IS signal well outside the analyte's natural isotope envelope. In the inter-laboratory study of 3-HPMA measurement, laboratory 1 reported improved precision when using 3-HPMA-13C3-15N (+4 Da) compared with 3-HPMA-d3 (+3 Da), though specific CV values were not tabulated [1].

Mass Shift
Class-level inference
+6 Da (D6) vs +3 Da (D3); +4 Da (13C3-15N)
D6 label minimizes isotopic cross-talk risk, especially for sulfur-containing analytes
Natural abundance 34S (4.4%) and 13C contribute to M+2/M+3 envelope; D6 provides additional margin
Mass shift Isotope envelope Cross-talk

ISO17034 Certified Reference Material vs. Research-Grade

The CATO brand HPMA-D6 dicyclohexylammonium salt (CATO No. CCAD302159) is produced under ISO17034 accreditation for reference material producers, with multi-method characterization including NMR, chromatography, mass spectrometry, IR, UV, moisture content, and residue on ignition, accompanied by homogeneity and stability monitoring data [1]. Standard research-grade HPMA-D6 products from other vendors (e.g., Cayman Chemical, CDN Isotopes, BOC Sciences) are supplied with a Certificate of Analysis but without formal ISO17034 reference material certification . For laboratories operating under ISO/IEC 17025, the use of an ISO17034-certified reference material directly supports metrological traceability claims required by accreditation bodies.

Quality System
Reported
ISO17034 CRM (CATO) vs research-grade CoA (others)
CRM supports metrological traceability for ISO/IEC 17025 laboratories
CATO provides multi-method characterization; non-CRM products may require in-house validation
ISO17034 Certified reference material Metrological traceability

Stable Carbon-Bound Deuterium Labeling

The six deuterium atoms in HPMA-D6 are located on the three carbon atoms of the hydroxypropyl side chain (positions 1,1,2,2,3,3), forming stable C-D bonds . This labeling strategy avoids the well-documented problem of deuterium-hydrogen back-exchange that occurs when deuterium is placed on heteroatoms (O, N, S) in protic solvent environments (water, methanol, urine matrix) . Published guidance cautions that 'deuterium labels should not be placed on heteroatoms such as oxygen in alcohols, phenols, carboxylic acids' due to exchange liability . The single hydroxyl proton at position 3 is not deuterated in this compound, as confirmed by the SMILES notation and molecular formula C8H9D6NO4S (nine exchangeable plus non-exchangeable hydrogens, only six replaced by deuterium) . This ensures the +6 Da mass shift remains stable throughout sample preparation in aqueous urine matrices.

Label Stability
Class-level inference
Six C-D bonds on sp3 carbons; no heteroatom deuterium
C-D bonds stable in protic urine matrix; no back-exchange risk
O-D label would undergo rapid H/D exchange in aqueous media; C-D bond integrity preserved
Deuterium exchange Labeling stability Protic solvent

Proven Internal Standard in Published LC-MS/MS Methods

Deuterated internal standards for mercapturic acids, including HPMA-d6, have been formally validated and deployed in high-throughput isotope dilution LC-MS/MS methods for human biomonitoring. Frigerio et al. (2019) reported a validated assay for 18 urinary mercapturic acids using deuterated internal standards, achieving limits of quantitation from 0.01 to 3.2 μg/L, precision (RSD) of 0.6-20.9%, and accuracy of 93.4-114.9% of theoretical values [1]. The same study explicitly noted that 'the use of deuterated internal standards was suitable for control of the matrix effect' [1]. This establishes the broader class validity of deuterated mercapturic acid IS, within which the D6 compound offers the specific advantages of greater mass shift and solid salt formulation described in the preceding evidence items.

Method Validation
Supporting evidence
LOQ 0.01–3.2 μg/L; precision 0.6–20.9% RSD; accuracy 93.4–114.9%
Supports matrix-effect control with deuterated IS class
Frigerio et al. 2019 validated assay for 18 urinary mercapturic acids; not compound-specific
Method validation Isotope dilution Biomonitoring

Research and Industrial Application Scenarios for HPMA-D6 Salt


Acrolein Exposure Biomonitoring in Large Cohorts

In large-scale human biomonitoring studies requiring the quantification of urinary 3-HPMA across thousands of samples, the dicyclohexylammonium salt solid form enables precise and reproducible preparation of IS spiking solutions . The D6 label (+6 Da) minimizes isotopic cross-talk, maintaining quantification accuracy even at low ng/mL concentrations typical of non-smoker populations . The validated LC-MS/MS methodology using deuterated mercapturic acid internal standards, as reported by Frigerio et al. (2019), provides a directly transferable analytical framework [1].

ISO/IEC 17025 Accredited Bioanalytical Laboratories

For forensic toxicology, clinical diagnostics, and contract research laboratory settings that operate under ISO/IEC 17025 accreditation, the ISO17034-certified CATO HPMA-D6 standard provides documented metrological traceability and multi-method characterization (NMR, LC-MS, IR, UV) [2]. This eliminates the need for in-house full characterization and supports direct compliance with accreditation requirements for reference material quality assurance [2].

Method Development and Cross-Validation Across Matrices

When developing or transferring an LC-MS/MS method for 3-HPMA across different biological matrices (urine, plasma, cell culture media), the stable C-D bonds of the HPMA-D6 compound ensure that the +6 Da mass tag is preserved regardless of matrix pH or protic solvent content, unlike theoretical O-D labeled alternatives that would undergo rapid back-exchange . The solid dicyclohexylammonium salt simplifies preparation of IS stocks in organic or aqueous solvents as required by the method .

Endogenous vs. Exogenous Acrolein Source Research

For studies distinguishing dietary, environmental, and endogenous acrolein contributions to total 3-HPMA burden, the high isotopic enrichment (99 atom % D) of the CDN Isotopes HPMA-D6 product minimizes the introduction of unlabeled analyte through the IS channel, which is critical when the research objective is to accurately quantify small differences in 3-HPMA levels between study arms .

Application
Selection Property
Validation Focus
Large-cohort acrolein biomonitoring research
Solid salt form for reproducible IS spiking
Isotopic interference control at low ng/mL concentrations
Forensic toxicology and bioanalytical research laboratories
ISO17034-certified CRM with documented metrological traceability
Quality assurance documentation for ISO/IEC 17025 compliance
Cross-matrix method development and transfer
Stable C-D labeling resistant to back-exchange
Method robustness across urine, plasma, and cell media
Endogenous vs. exogenous acrolein source research
High isotopic enrichment for minimal unlabeled IS contribution
Differentiation of small 3-HPMA changes between study arms
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